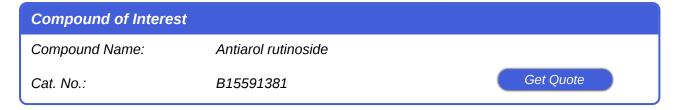


Antiarol Rutinoside: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiarol rutinoside, a naturally occurring phenolic glycoside, has garnered interest within the scientific community due to its structural similarity to other bioactive flavonoid rutinosides. This technical guide provides a comprehensive overview of the physicochemical properties of Antiarol rutinoside, drawing upon available data and inferences from closely related compounds. It includes a summary of its chemical and physical properties, predicted spectral characteristics, and a generalized experimental protocol for its isolation. Furthermore, this document explores the potential biological activities and associated signaling pathways of Antiarol rutinoside, based on the established mechanisms of analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

Antiarol rutinoside, systematically named (2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol, is a rutinoside derivative of antiarol.[1][2] Its fundamental physicochemical properties are summarized in the tables below. While some experimental data is limited, computed values from reputable databases provide valuable insights.

Table 1: Chemical Identification of Antiarol Rutinoside



Identifier	Value	Source
IUPAC Name	(2S,3R,4R,5R,6R)-2-methyl-6- [[(2R,3S,4S,5R,6S)-3,4,5- trihydroxy-6-(3,4,5- trimethoxyphenoxy)oxan-2- yl]methoxy]oxane-3,4,5-triol	[2]
Molecular Formula	C21H32O13	[2]
CAS Number	261351-23-9	[3]
Synonyms	Antiarol rutiside, 3,4,5- Trimethoxyphenyl rutinoside	[2]

Table 2: Physicochemical Data for Antiarol Rutinoside



Property	Value	Source & Notes
Molecular Weight	492.5 g/mol	[2] (Computed)
Appearance	Powder	[3] (Commercial supplier data)
Melting Point	Not available	Experimental data not found.
Boiling Point	717.9 ± 60.0 °C	Predicted value.
Density	1.49 ± 0.1 g/cm ³	Predicted value.
рКа	12.73 ± 0.70	Predicted value.
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[3]
XLogP3-AA	-2.0	[2] (Computed)
Hydrogen Bond Donors	6	[2] (Computed)
Hydrogen Bond Acceptors	13	[2] (Computed)
Rotatable Bond Count	8	[2] (Computed)
Topological Polar Surface Area	186 Ų	[2] (Computed)

Spectral Data (Predicted and Analog-Based)

Direct experimental spectral data for **Antiarol rutinoside** is not readily available in the current literature. However, based on the known spectra of its constituent parts (3,4,5-trimethoxyphenol and rutinose) and closely related flavonoid rutinosides, the expected spectral characteristics can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for **Antiarol rutinoside** have not been published. The expected spectrum would show signals corresponding to the 3,4,5-trimethoxyphenyl group, the glucose moiety, and the rhamnose moiety. For reference, the characteristic NMR signals for the rutinoside portion are well-documented from studies of similar compounds like kaempferol-3-O-rutinoside.[1]



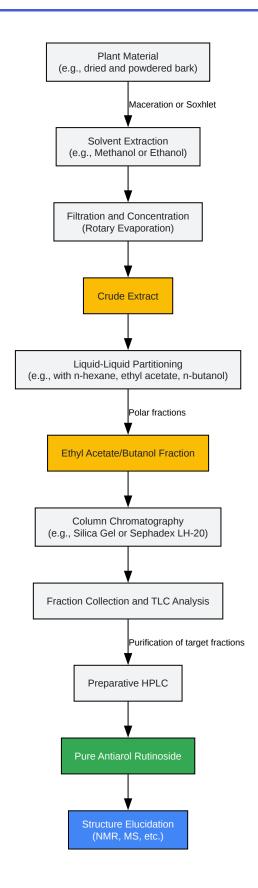
UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Antiarol rutinoside** is anticipated to exhibit absorption bands characteristic of the substituted phenolic chromophore. The 3,4,5-trimethoxyphenyl moiety is the primary chromophore in the molecule. The spectrum of the parent compound, 3,4,5-trimethoxyphenol, shows a maximum absorption around 270 nm. The glycosidic linkage is not expected to significantly alter this absorption maximum.

Experimental Protocols General Protocol for Isolation and Purification of Antiarol Rutinoside from Plant Material

While a specific, detailed protocol for the isolation of **Antiarol rutinoside** is not available, a general procedure for the extraction and purification of phenolic glycosides from plant sources, such as the bark of Pinus yunnanensis or the leaves of Parthenocissus tricuspidata, can be outlined.[2][4] This protocol would typically involve solvent extraction, followed by chromatographic separation.





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Caption: Generalized workflow for the isolation and purification of **Antiarol rutinoside**.



Methodology Details:

- Extraction: The dried and powdered plant material is extracted with a polar solvent like methanol or ethanol at room temperature or under reflux. This process is repeated multiple times to ensure exhaustive extraction.
- Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
- Fractionation: The crude extract is suspended in water and subjected to sequential liquidliquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and nbutanol. Phenolic glycosides like **Antiarol rutinoside** are expected to partition into the more polar ethyl acetate and n-butanol fractions.
- Chromatographic Purification: The polar fractions are then subjected to column chromatography. A silica gel column eluted with a gradient of chloroform-methanol or ethyl acetate-methanol is a common choice. Alternatively, size-exclusion chromatography using Sephadex LH-20 can be employed.
- Final Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain pure **Antiarol rutinoside**.
- Structural Characterization: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of **Antiarol rutinoside** is currently lacking in the scientific literature. However, its structural similarity to other well-studied flavonoid rutinosides, such as kaempferol-3-O-rutinoside, allows for informed predictions about its potential pharmacological effects. Many flavonoid glycosides are known to possess antioxidant and anti-inflammatory properties.

Potential Anti-Inflammatory Activity

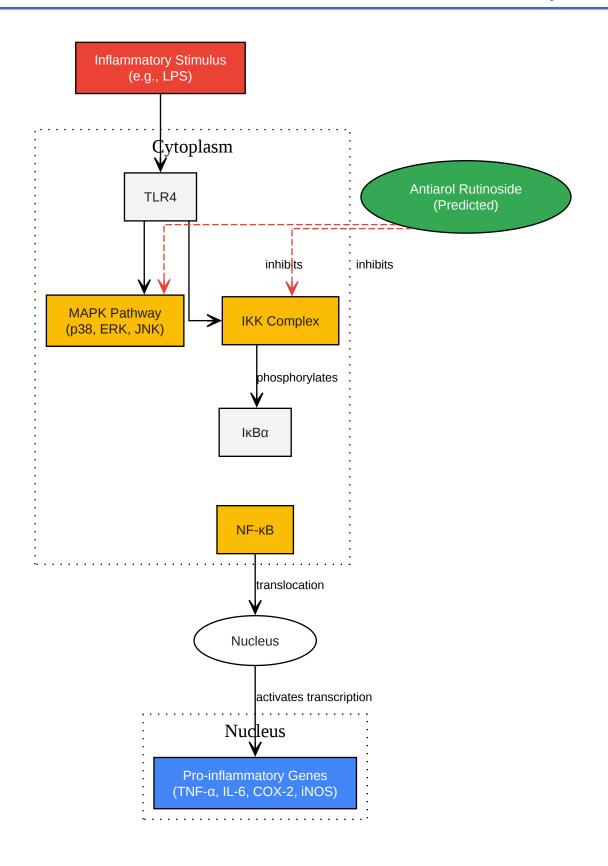


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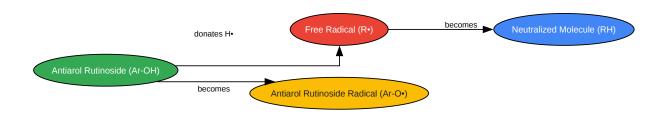
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Flavonoid rutinosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. It is plausible that **Antiarol rutinoside** could exhibit similar activity through the inhibition of pro-inflammatory mediators. The potential mechanism could involve the downregulation of the Nuclear Factor-kappa B (NF-kB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.









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